Tianeptine
Description
Structure
3D Structure
Properties
IUPAC Name |
7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O4S/c1-24-18-9-6-5-8-16(18)21(23-13-7-3-2-4-10-20(25)26)17-12-11-15(22)14-19(17)29(24,27)28/h5-6,8-9,11-12,14,21,23H,2-4,7,10,13H2,1H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JICJBGPOMZQUBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048295 | |
| Record name | Tianeptine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72797-41-2, 169293-31-6, 191172-75-5, 66981-73-5 | |
| Record name | Tianeptine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72797-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tianeptine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072797412 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tianeptine, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169293316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tianeptine, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191172755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tianeptine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09289 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tianeptine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-7-[(3-chloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepin-11-yl)amino]heptanoic acid S,S-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.844 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Heptanoic acid, 7-[(3-chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)amino] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIANEPTINE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XV6773012I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TIANEPTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T493YFU8O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TIANEPTINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AKU7QFL9ZT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tianeptine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042038 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tianeptine involves multiple steps. One common method starts with the compound 3-chloro-6,11-dihydro-6-methyl-dibenzo[c,f][1,2]thiazepine-11-alcohol-5,5-dioxide. This compound is reacted with a chloro-substituted reagent in an organic solvent under reflux conditions. After the reaction is complete, the mixture is cooled, filtered, and dried to obtain the intermediate 3,11-dichloro-6,11-dihydro-6-methyl-dibenzo[c,f][1,2]thiazepine-5,5-dioxide .
Industrial Production Methods: In industrial settings, this compound sodium is produced by reacting this compound acid with a sodium hydroxide solution. The reaction mixture is heated and stirred until a clear solution is obtained. The solution is then filtered and dried to yield this compound sodium as a white powder .
Chemical Reactions Analysis
Types of Reactions: Tianeptine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve halogenated reagents and can be performed under reflux conditions in organic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Clinical Efficacy
Tianeptine has been shown to be effective in treating major depression. A randomized controlled trial comparing this compound with paroxetine demonstrated that both medications significantly reduced depression scores without significant differences in efficacy or safety profiles .
| Study | Participants | Duration | Outcome |
|---|---|---|---|
| Clinical Trial | 277 outpatients with MDD | 3 months | Significant reduction in depression scores; no difference between this compound and paroxetine |
Chronic Pain Treatment
Recent studies have indicated that this compound may be beneficial in managing chronic pain, particularly due to its lower abuse potential compared to traditional opioids . Research highlights its analgesic effects mediated through mu-opioid receptors (MOR), suggesting a dual role as an antidepressant and pain reliever .
| Study | Findings | Mechanism |
|---|---|---|
| Analgesia Study | This compound induces analgesia in mice | Mediated through MOR activation |
Stress-Induced Neuroprotection
This compound has demonstrated neuroprotective properties, particularly against stress-induced neuronal remodeling. Studies show that it promotes neurogenesis and reduces apoptosis in the hippocampus, which is crucial for mood regulation .
| Study | Findings | Mechanism |
|---|---|---|
| Neurobiology Study | Reduces apoptosis and enhances neurogenesis in stressed animals | Modulation of glutamatergic system |
Ongoing Clinical Trials
This compound is currently being investigated for treatment-resistant depression (TRD). A study at Stanford University aims to evaluate its efficacy in patients who have not responded to standard treatments. Participants will undergo an 8-week trial with assessments including neuroimaging to understand the drug's effects on brain structure and function .
Adverse Effects and Abuse Potential
Despite its therapeutic benefits, there have been reports of severe adverse effects associated with recreational use of this compound, including dependence and overdose. The Centers for Disease Control and Prevention (CDC) highlighted these concerns, emphasizing the need for careful monitoring when prescribing this medication .
Mechanism of Action
Tianeptine exerts its effects through multiple mechanisms:
Opioid Receptor Agonism: It acts as a full agonist at the mu-opioid receptor, which is believed to contribute to its antidepressant and anxiolytic effects.
Glutamate Modulation: this compound modulates glutamate receptors, which plays a significant role in its therapeutic effects.
Serotonin Reuptake Enhancement: Although initially thought to enhance serotonin reuptake, recent studies suggest that its primary mechanism involves opioid receptor interactions
Comparison with Similar Compounds
Efficacy in Depression and Anxiety
Tianeptine’s efficacy is comparable to other antidepressants but differs in therapeutic profiles:
Key Insight: this compound’s anxiolytic effects are notable in patients with depression-anxiety comorbidity, positioning it as a mid-spectrum antidepressant (neither sedating nor stimulating) .
Side Effect Profile
This compound’s tolerability advantages stem from minimal anticholinergic and cardiovascular effects:
| Side Effect | This compound | Amitriptyline | Fluoxetine |
|---|---|---|---|
| Dry Mouth | 20% | 38% | 10% |
| Constipation | 15% | 19% | 5% |
| Dizziness/Syncope | 13% | 23% | 8% |
| Insomnia | 20% | 7% | 15% |
| Cardiotoxicity | Rare | Moderate | Rare |
Data adapted from clinical trials . This compound is better tolerated in elderly patients and those with alcohol withdrawal histories due to lower sedation and autonomic disruption .
Pharmacokinetics
This compound’s metabolite MC5 contributes to prolonged activity, whereas fluoxetine’s norfluoxetine accounts for extended SSRI effects .
Opioid-Like Activity and Abuse Potential
This compound’s MOR agonism differentiates it from most antidepressants but raises abuse concerns:
Variability may stem from dose, duration, or species differences.
Biological Activity
Tianeptine is an atypical antidepressant primarily used in the treatment of major depressive disorder. Its unique mechanism of action and various biological activities have garnered significant research interest. This article explores the biological activity of this compound, focusing on its neurochemical effects, anti-inflammatory properties, and potential for addiction.
This compound's mechanism of action has been extensively studied, revealing its complex interactions with various neurotransmitter systems. Notably, it acts as a full agonist at the mu-opioid receptor (MOR) , which is linked to its antidepressant effects. Research indicates that this compound binds to MOR with a dissociation constant (Ki) of approximately 383 nM, leading to G-protein activation and inhibition of cyclic adenosine monophosphate (cAMP) accumulation . Additionally, this compound has been shown to modulate glutamatergic transmission and enhance neuroplasticity by reversing stress-induced changes in dendritic morphology and synaptic function .
Anti-Inflammatory Properties
Recent studies have highlighted this compound's anti-inflammatory effects , particularly in microglial cells. One study demonstrated that this compound reduces the expression of proinflammatory cytokines such as IL-1β, IL-6, and TNF-α in lipopolysaccharide (LPS)-stimulated microglia. This effect is mediated through the inhibition of Toll-like receptor 4 (TLR4) signaling pathways, which are crucial in neuroinflammatory responses . The following table summarizes key findings related to this compound's anti-inflammatory activity:
| Cytokine | Effect of this compound |
|---|---|
| IL-1β | Decreased expression |
| IL-6 | Decreased expression |
| TNF-α | Decreased expression |
| Nitric Oxide (NO) | Reduced release |
| Reactive Oxygen Species (ROS) | Reduced release |
Neuroprotective Effects
This compound has demonstrated neuroprotective properties in various animal models. It has been shown to reduce apoptosis in the hippocampus and temporal cortex under stress conditions, suggesting a potential role in protecting neuronal integrity during depressive episodes . The compound normalizes cytogenesis rates in the brain and exhibits antiapoptotic effects, highlighting its utility in stress-related disorders.
Case Studies on this compound Use and Misuse
Despite its therapeutic benefits, this compound has been associated with misuse and dependence. A case study reported a 28-year-old woman with schizoaffective disorder who developed psychosis after high-dose this compound use. Her symptoms resolved upon cessation of the drug, indicating a potential link between excessive this compound intake and psychotic symptoms . Another case highlighted severe withdrawal symptoms in a 38-year-old male chronic user who required intensive care management for encephalopathy . These cases underscore the importance of monitoring this compound use due to its opioid-like effects.
Q & A
Basic Research Questions
Q. What are the key methodological considerations for designing preclinical studies to evaluate Tianeptine’s neuroprotective mechanisms?
- Answer: Preclinical studies should integrate the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to define experimental parameters. For example, in vitro models (e.g., astroglial cells treated with gp120) can assess apoptosis prevention via Annexin V/7-AAD flow cytometry . In vivo rodent models should use stress paradigms (e.g., restraint stress) with ANOVA to isolate this compound’s effects . Dose-response curves (e.g., 10–100 µM this compound) and standardized assays (e.g., caspase-3 activation) ensure mechanistic clarity .
Q. How can researchers ensure reproducibility in this compound pharmacokinetic studies?
- Answer: Detailed protocols must include:
- Non-compartmental analysis for serum pharmacokinetics (e.g., geometric mean, 90% CI) .
- Validation of lower quantification limits (e.g., 1 ng/mL with <20% CV) .
- Transparent reporting of administration routes (intravenous vs. intraperitoneal) and matrices (e.g., serum, brain tissue) .
- Reproducibility is enhanced by citing prior methods (e.g., enzyme-linked assays for metabolites like MC5) and providing raw data in supplementary materials .
Q. What statistical approaches are appropriate for analyzing this compound’s acute vs. chronic effects in stress models?
- Answer: Use two-way ANOVA to evaluate interactions between stress induction (e.g., restraint) and this compound treatment, isolating main effects (P < 0.05) . Paired t-tests can compare pre/post-treatment synaptic plasticity metrics (e.g., CA3 neuron excitability) . Report effect sizes (mean ± SEM) and account for inter-animal variability by treating animals as dependent variables .
Advanced Research Questions
Q. How should researchers resolve contradictions in this compound’s toxicological data (e.g., therapeutic vs. lethal concentrations)?
- Answer: Conduct systematic reviews to contextualize findings:
- Compare therapeutic doses (e.g., 12.5 mg/day in depression) with overdose cases (e.g., 0.5–2.9 mg/L in DUID cases) .
- Use meta-regression to analyze confounders (e.g., polydrug use, metabolic interactions) .
- Validate findings via in vitro toxicokinetic models (e.g., HepG2 cells) and LC-MS/MS for precise quantification .
Q. What integrative methodologies can elucidate this compound’s effects on synaptic plasticity across brain regions?
- Answer: Combine:
- Electrophysiological recordings (e.g., voltage-clamp in CA3 neurons) to measure long-term potentiation .
- Transcriptomic profiling (RNA-seq) of plasticity-related genes (e.g., BDNF, Arc) in hippocampal subregions .
- Behavioral assays (e.g., forced swim test) correlated with synaptic marker expression (e.g., PSD-95) .
Q. How can researchers design ethical longitudinal studies to assess this compound’s dependency risks in preclinical models?
- Answer: Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Use conditioned place preference (CPP) assays to quantify reward behavior in rodents over 4–6 weeks .
- Monitor withdrawal symptoms (e.g., tremor, anxiety-like behavior) post-cessation .
- Ensure ethical approval by limiting cohort sizes and using non-invasive monitoring (e.g., video tracking) .
Q. What strategies mitigate bias when interpreting this compound’s dual role as an antidepressant and substance of abuse?
- Answer:
- Blinded randomized trials in animal models to reduce observer bias .
- Dose-escalation studies to distinguish therapeutic (5–15 mg/kg) vs. abuse-related (≥50 mg/kg) thresholds .
- Mixed-methods analysis integrating quantitative (e.g., plasma levels) and qualitative data (e.g., behavioral scoring) .
Methodological Guidance for Data Analysis
- Handling Conflicting Data: Use PRISMA guidelines for systematic reviews to synthesize heterogeneous findings (e.g., neuroprotection vs. toxicity) .
- Multi-Omics Integration: Tools like Gene Ontology enrichment or KEGG pathway analysis can link this compound’s pharmacokinetics (e.g., CYP3A4 metabolism) to downstream effects .
- Ethical Reporting: Disclose all conflicts of interest and adhere to ARRIVE guidelines for preclinical data transparency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
